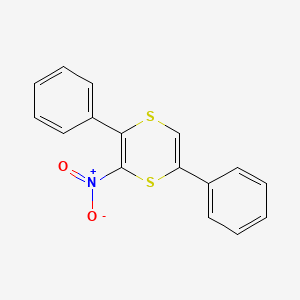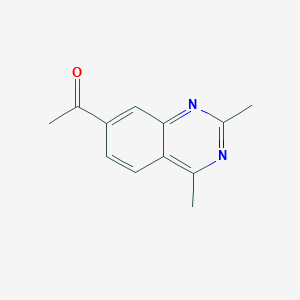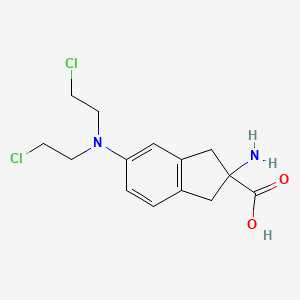
(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide is a chemical compound known for its unique structure and properties It belongs to the class of dithiin derivatives, which are characterized by a six-membered ring containing two sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-diphenyl-1,4-dithiin with hydroxylamine-O-sulfonic acid in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and proteins, affecting their function. It may also participate in redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but its ability to modulate biological activity makes it a compound of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Nitro-2,5-diphenyl-1,4-dithiin
- 5-Bromo-3,6-diphenyl-1,4-dithiin-2-yl(hydroxy)azane oxide
Uniqueness
(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide is unique due to its specific substitution pattern and the presence of both hydroxyl and azane oxide functional groups. This combination imparts distinct chemical and biological properties, differentiating it from other dithiin derivatives.
Eigenschaften
CAS-Nummer |
6317-72-2 |
|---|---|
Molekularformel |
C16H11NO2S2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
3-nitro-2,5-diphenyl-1,4-dithiine |
InChI |
InChI=1S/C16H11NO2S2/c18-17(19)16-15(13-9-5-2-6-10-13)20-11-14(21-16)12-7-3-1-4-8-12/h1-11H |
InChI-Schlüssel |
FFCLAVOZKABAOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=C(S2)[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol](/img/structure/B12787957.png)







